N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 4-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer research, the compound has been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell growth and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further chemical modifications, while the thiadiazole ring contributes to its stability and biological activity.
Properties
Molecular Formula |
C13H14N4O3S |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H14N4O3S/c1-13(2,3)11-15-16-12(21-11)14-10(18)8-4-6-9(7-5-8)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
InChI Key |
FTHBOQWEJRWTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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